(R)-Hexahydropyrrolo[1,2-a]pyrazine-1,4-dione
Overview
Description
®-Hexahydropyrrolo[1,2-a]pyrazine-1,4-dione is a nitrogen-containing heterocyclic compound. This compound is known for its unique structural features, which include a fused pyrrole and pyrazine ring system.
Scientific Research Applications
®-Hexahydropyrrolo[1,2-a]pyrazine-1,4-dione has numerous scientific research applications:
Mechanism of Action
Target of Action
The primary target of ®-Hexahydropyrrolo[1,2-a]pyrazine-1,4-dione is multidrug-resistant Staphylococcus aureus . This compound has shown a potent inhibitory effect on this bacterium, suggesting that it may interfere with essential biological processes within these cells .
Biochemical Pathways
Given its antimicrobial activity, it is likely that this compound interferes with essential bacterial processes such as cell wall synthesis, protein synthesis, or dna replication .
Result of Action
®-Hexahydropyrrolo[1,2-a]pyrazine-1,4-dione has demonstrated potent antimicrobial activity, particularly against multidrug-resistant Staphylococcus aureus . It has been shown to have a minimum inhibitory concentration (MIC) of 15 ± 0.172 mg L −1 and a minimum bactericidal concentration (MBC) of 20 ± 0.072 mg L −1 .
Action Environment
The efficacy and stability of ®-Hexahydropyrrolo[1,2-a]pyrazine-1,4-dione may be influenced by various environmental factors. For instance, the compound was isolated from a marine bacteria Bacillus tequilensis MSI45 , suggesting that it may be particularly stable and effective in marine environments.
Safety and Hazards
While specific safety and hazard information for “®-Hexahydropyrrolo[1,2-a]pyrazine-1,4-dione” is not available, general precautions for handling similar compounds include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eyes, using personal protective equipment, ensuring adequate ventilation, and removing all sources of ignition .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-Hexahydropyrrolo[1,2-a]pyrazine-1,4-dione can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors. For instance, the condensation of 1,2-diketones with 1,2-diamines in the presence of a base such as potassium tert-butoxide in aqueous methanol can yield the desired compound . This method is advantageous due to its high yield and the absence of expensive catalysts.
Industrial Production Methods
Industrial production of ®-Hexahydropyrrolo[1,2-a]pyrazine-1,4-dione often involves large-scale synthesis using similar cyclization reactions. The process is optimized for higher yields and cost-effectiveness, ensuring the compound’s availability for various applications .
Chemical Reactions Analysis
Types of Reactions
®-Hexahydropyrrolo[1,2-a]pyrazine-1,4-dione undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound, which may exhibit different biological activities.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent, are optimized based on the desired product .
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of ®-Hexahydropyrrolo[1,2-a]pyrazine-1,4-dione. These derivatives often exhibit unique properties and biological activities, making them valuable for further research and applications .
Comparison with Similar Compounds
Similar Compounds
Pyrrolo[1,2-a]pyrazine-1,4-dione, hexahydro-3-(2-methylpropyl): This compound shares a similar core structure but has a different substituent, leading to variations in its biological activities.
Dihydropyrrolo[1,2-a]pyrazinone: Another similar compound with a slightly different ring structure, which also exhibits significant biological activities.
Uniqueness
®-Hexahydropyrrolo[1,2-a]pyrazine-1,4-dione is unique due to its specific stereochemistry and the presence of both pyrrole and pyrazine rings. This unique structure contributes to its diverse biological activities and makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
(8aR)-2,3,6,7,8,8a-hexahydropyrrolo[1,2-a]pyrazine-1,4-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O2/c10-6-4-8-7(11)5-2-1-3-9(5)6/h5H,1-4H2,(H,8,11)/t5-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OWOHLURDBZHNGG-RXMQYKEDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(=O)NCC(=O)N2C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H]2C(=O)NCC(=O)N2C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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